Ethyl 2,3-difluoro-6-methylbenzoate
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Overview
Description
Ethyl 2,3-difluoro-6-methylbenzoate is an organic compound belonging to the ester family It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-difluoro-6-methylbenzoate typically involves the esterification of 2,3-difluoro-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through continuous-flow processes. These methods offer advantages such as improved safety, higher yields, and reduced reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-difluoro-6-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Reduction: Ethyl 2,3-difluoro-6-methylbenzyl alcohol.
Oxidation: 2,3-difluoro-6-methylbenzoic acid.
Scientific Research Applications
Ethyl 2,3-difluoro-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Ethyl 2,3-difluoro-6-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the fluorine atoms and methyl group, resulting in different chemical properties.
Methyl 2,3-difluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.
2,3-difluoro-6-methylbenzoic acid: The carboxylic acid counterpart of Ethyl 2,3-difluoro-6-methylbenzoate .
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H10F2O2 |
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Molecular Weight |
200.18 g/mol |
IUPAC Name |
ethyl 2,3-difluoro-6-methylbenzoate |
InChI |
InChI=1S/C10H10F2O2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3 |
InChI Key |
DMDLDBJUZDRNIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)F)C |
Origin of Product |
United States |
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